钴酸锂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Lithium cobalt(III) oxide is extensively used in the field of energy storage, particularly in lithium-ion batteries. Its high theoretical capacity and excellent rate capability make it a preferred cathode material . Beyond energy storage, it is also used in:

Chemistry: As a catalyst in various chemical reactions.

Biology and Medicine: Research on its potential effects on biological systems, including its role in generating reactive oxygen species.

作用机制

Target of Action

Lithium cobalt(III) oxide (LiCoO2), also known as lithium cobaltate or lithium cobaltite, is a chemical compound that is commonly used in the positive electrodes of lithium-ion batteries . The primary targets of this compound are the lithium-ion batteries where it serves as a cathode material .

Mode of Action

The structure of LiCoO2 consists of layers of monovalent lithium cations (Li+) that lie between extended anionic sheets of cobalt and oxygen atoms . The cobalt atoms are formally in the trivalent oxidation state (Co3+) and are sandwiched between two layers of oxygen atoms (O2−) . During the operation of lithium-ion batteries, LiCoO2 undergoes redox reactions, which involve the transfer of electrons. These reactions are crucial for the functioning of the battery .

Biochemical Pathways

These interactions induce the release of Co2+ ions and alter the redox state of these biologically important transporters .

Pharmacokinetics

The term pharmacokinetics is typically used to describe the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs within the body The ‘absorption’ can be thought of as the uptake of lithium ions during the charging process, ‘distribution’ as the movement of these ions within the battery, ‘metabolism’ as the redox reactions occurring at the electrodes, and ‘excretion’ as the release of energy during discharge. The exact properties depend on various factors such as the design of the battery and the operating conditions .

Result of Action

The result of the action of LiCoO2 in a lithium-ion battery is the storage and release of electrical energy. During the charging process, lithium ions are intercalated into the LiCoO2 structure, and during discharge, these ions are released, generating an electric current . The interaction of LiCoO2 with NADH and GSH induces the release of Co2+ ions and alters the redox state of these biologically important transporters .

Action Environment

The action of LiCoO2 is influenced by various environmental factors. For instance, the performance of a lithium-ion battery can be affected by temperature, with extreme temperatures potentially leading to reduced performance or even failure. Additionally, the presence of moisture can lead to the degradation of LiCoO2, affecting the lifespan and performance of the battery . In a biological environment, the presence of molecules like NADH and GSH can lead to redox reactions with LiCoO2 .

生化分析

Biochemical Properties

Lithium Cobalt(III) Oxide has been found to interact with various biomolecules, primarily through the generation of reactive oxygen species (ROS). The ROS generated by Lithium Cobalt(III) Oxide can induce oxidative stress in cells, leading to changes in the expression of oxidative stress genes .

Cellular Effects

The oxidative stress induced by Lithium Cobalt(III) Oxide can have significant effects on cellular processes. It has been shown to cause DNA breakage and changes in gene expression in B. subtilis, a model bacterium . These effects are not solely due to the Co ions released by the compound, but also involve the generation of ROS .

Molecular Mechanism

At the molecular level, Lithium Cobalt(III) Oxide exerts its effects through the generation of ROS and the release of Co ions. The ROS generated by the compound can cause DNA damage and changes in gene expression . The Co ions released by the compound can also have biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lithium Cobalt(III) Oxide can change over time. For example, freshly suspended Lithium Cobalt(III) Oxide nanoparticles have been found to generate ROS primarily through H2O2 production. After 48 hours, the generation of H2O2 subsides, and higher concentrations of Co ions are released .

Metabolic Pathways

Given its ability to generate ROS and release Co ions, it is likely that the compound could interact with various enzymes and cofactors and potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Given its nanoscale size and its ability to generate ROS and release Co ions, it is likely that the compound could interact with various transporters or binding proteins .

Subcellular Localization

Given its nanoscale size and its ability to generate ROS and release Co ions, it is likely that the compound could be directed to specific compartments or organelles within the cell .

准备方法

Synthetic Routes and Reaction Conditions: Lithium cobalt(III) oxide can be synthesized by heating a stoichiometric mixture of lithium carbonate (Li₂CO₃) and cobalt(II,III) oxide (Co₃O₄) or metallic cobalt at temperatures between 600°C and 800°C. The product is then annealed at 900°C for several hours under an oxygen atmosphere . Another method involves the calcination of hydrated cobalt oxalate (β-CoC₂O₄·2H₂O) with lithium hydroxide (LiOH) at temperatures up to 900°C .

Industrial Production Methods: In industrial settings, lithium cobalt(III) oxide is often produced using solid-state reactions. This involves mixing lithium carbonate and cobalt oxide powders, followed by high-temperature calcination. Advanced methods such as electrospinning have also been explored to produce nanostructured lithium cobalt(III) oxide with improved properties .

Types of Reactions:

Oxidation and Reduction: Lithium cobalt(III) oxide undergoes redox reactions, which are crucial for its function in lithium-ion batteries.

Substitution: The compound can undergo substitution reactions where lithium ions are replaced by other metal ions to modify its properties.

Common Reagents and Conditions:

Oxidation: Involves exposure to oxygen or other oxidizing agents at high temperatures.

Reduction: Can be achieved using reducing agents such as hydrogen or carbon monoxide at elevated temperatures.

Major Products:

Oxidation: Produces higher oxidation state cobalt oxides.

Reduction: Results in lower oxidation state cobalt compounds or metallic cobalt.

相似化合物的比较

- Lithium manganese oxide (LiMn₂O₄)

- Lithium iron phosphate (LiFePO₄)

- Lithium nickel cobalt manganese oxide (LiNiCoMnO₂)

Comparison:

- Lithium manganese oxide: Offers better thermal stability but lower capacity compared to lithium cobalt(III) oxide.

- Lithium iron phosphate: Known for its safety and long cycle life but has a lower energy density.

- Lithium nickel cobalt manganese oxide: Provides a balance between capacity, stability, and cost, making it a versatile choice for various applications .

Lithium cobalt(III) oxide remains unique due to its high energy density and excellent electrochemical performance, making it a critical component in modern lithium-ion batteries .

属性

CAS 编号 |

12190-79-3 |

|---|---|

分子式 |

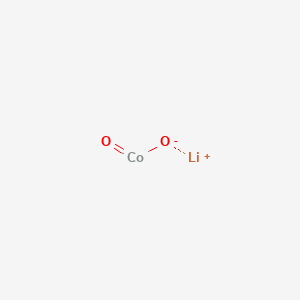

CoLiO2 |

分子量 |

97.9 g/mol |

IUPAC 名称 |

lithium;cobalt(3+);oxygen(2-) |

InChI |

InChI=1S/Co.Li.2O/q+3;+1;2*-2 |

InChI 键 |

LSZLYXRYFZOJRA-UHFFFAOYSA-N |

SMILES |

[Li+].[O-][Co]=O |

手性 SMILES |

[Li+].[O-][Co]=O |

规范 SMILES |

[Li+].[O-2].[O-2].[Co+3] |

Key on ui other cas no. |

12190-79-3 |

物理描述 |

DryPowde |

Pictograms |

Irritant; Health Hazard |

同义词 |

Li(x)CoO2 lithium cobalt oxide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]](/img/structure/B84842.png)